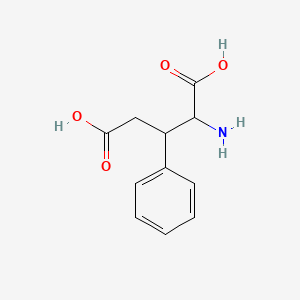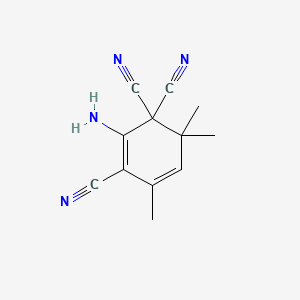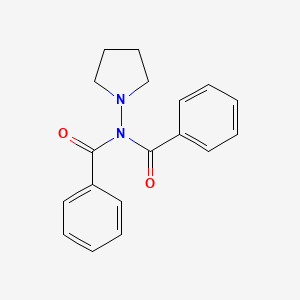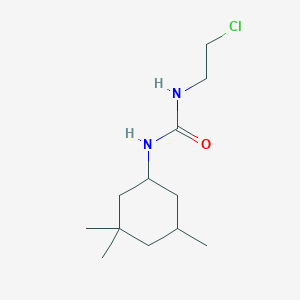
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone is a heterocyclic compound with a molecular formula of C11H10N6 and a molecular weight of 226.2373 g/mol . This compound is part of the imidazole and triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone typically involves the condensation of 5-methylimidazo[1,2-b][1,2,4]triazol-6-one with phenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylhydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Scientific Research Applications
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methylimidazole: A simpler analog with similar core structure but lacking the triazole and phenylhydrazone groups.
6H-Imidazo[1,2-b][1,2,4]triazole: Another related compound with a similar triazole ring but different substituents.
Uniqueness
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone is unique due to its specific combination of imidazole and triazole rings with a phenylhydrazone group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
87287-57-8 |
|---|---|
Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
(5-methyl-1H-imidazo[1,2-b][1,2,4]triazol-6-yl)-phenyldiazene |
InChI |
InChI=1S/C11H10N6/c1-8-10(17-11(14-8)12-7-13-17)16-15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
AMVFUDHUQDSOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)N=CN2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


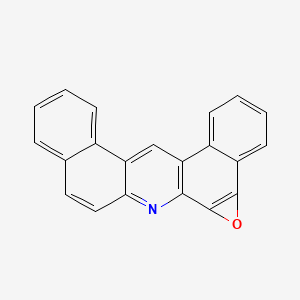

![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)




